Butyl ammonium iodide

Description

Introduction to Academic Research on Butyl Ammonium Iodide

Historical Evolution of Scholarly Inquiry on Quaternary Ammonium Salts

The study of quaternary ammonium salts dates to the early 20th century, when researchers first explored their synthesis and antimicrobial properties. In 1916, Jacobs and Heidelberg synthesized early quaternary ammonium compounds, noting their biocidal activity. This work was expanded in 1935 by Gerhard Domagk, who demonstrated that attaching aliphatic groups to the quaternary nitrogen atom enhanced biocidal efficacy. These discoveries catalyzed interest in structural modifications of quaternary ammonium compounds, leading to the development of derivatives such as benzalkonium chloride and didecyl dimethyl ammonium chloride.

A pivotal advancement occurred with the quaternization of tertiary amines using alkyl halides, a method that enabled precise control over the organic substituents attached to the nitrogen center. For example, reacting dimethylamine with benzyl chloride produced benzalkonium chloride, a compound widely adopted in antiseptics. This synthetic framework directly informed later work on this compound, which substitutes a butyl group and iodide counterion to tailor its electronic and steric properties. Early 20th-century research established the relationship between alkyl chain length, counterion selection, and functional behavior—a principle critical to modern applications of this compound.

Key Historical Milestones

- 1916 : Jacobs and Heidelberg synthesize early quaternary ammonium compounds, identifying biocidal activity.

- 1935 : Domagk optimizes quaternary ammonium structures by introducing aliphatic groups, enhancing functionality.

- Mid-20th century : Industrial-scale production of quaternary ammonium salts begins, driven by demand for antiseptics and surfactants.

Positionality of this compound in Contemporary Materials Science Research

In recent decades, this compound has transitioned from a niche compound to a cornerstone of advanced materials research. Its integration into perovskite solar cells (PSCs) exemplifies this shift. When incorporated into lead halide perovskites, this compound forms a 2D-3D hybrid structure that enhances stability and optoelectronic performance. The compound acts as a passivating agent, reducing defect densities at perovskite grain boundaries and mitigating ion migration—a major degradation mechanism in PSCs.

Electronic Structure and Bandgap Engineering

Ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) studies reveal that this compound-based perovskites exhibit tunable bandgaps and exciton binding energies. For instance, BA₂PbI₄ (butylammonium lead iodide) has an electron affinity of 3.1 eV and an ionization energy of 5.8 eV, with an exciton binding energy of 260 meV. These properties make it suitable for light-emitting diodes (LEDs) and photovoltaic devices.

Table 1: Electronic Properties of this compound-Based Perovskites

| Material | Electron Affinity (eV) | Ionization Energy (eV) | Exciton Binding Energy (meV) |

|---|---|---|---|

| BA₂PbI₄ | 3.1 | 5.8 | 260 |

| BA₂PbBr₄ | 3.1 | 6.5 | 300 |

Data derived from photoemission spectroscopy and density functional theory.

Applications in Perovskite Solar Cells

Sequential deposition of this compound onto PbI₂ precursors creates a 2D perovskite layer atop a 3D matrix, improving moisture resistance and thermal stability. Devices fabricated with this architecture achieve power conversion efficiencies (PCEs) exceeding 18%, retaining 80% of initial performance after 2,000 hours of ambient exposure. The compound’s ability to modulate crystallization kinetics also suppresses parasitic recombination, enhancing open-circuit voltage.

Table 2: Performance Metrics of 2D-3D Perovskite Solar Cells

| Additive | PCE (%) | Stability Retention (2,000 h) | Defect Density Reduction |

|---|---|---|---|

| This compound | 18.2 | 80% | 40% |

| Control (3D only) | 16.5 | 50% | — |

Data synthesized from experimental studies.

Properties

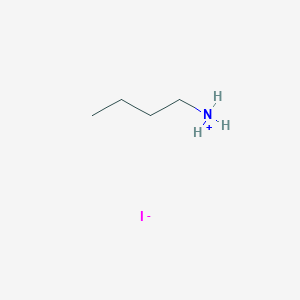

IUPAC Name |

butylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.HI/c1-2-3-4-5;/h2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALQKRVFTWDYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH3+].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Stoichiometry: A 1:1 molar ratio of n-butylamine to HI ensures complete conversion. Excess HI may lead to byproducts such as iodine (I₂) due to oxidation.

-

Solvent: Reactions are typically conducted in anhydrous ethanol or water. Aqueous solutions simplify purification but require careful pH control to prevent iodide oxidation.

-

Temperature: Room temperature (20–25°C) minimizes side reactions, though mild heating (40–50°C) accelerates the process.

-

Purification: The crude product is recrystallized from ethanol or ethyl acetate, yielding white crystalline solids with >98% purity.

Table 1: Representative Synthesis Parameters for Direct Neutralization

| Parameter | Value/Range |

|---|---|

| Molar ratio (C₄H₉NH₂:HI) | 1:1 |

| Solvent | Ethanol/Water |

| Reaction temperature | 20–50°C |

| Yield | 85–92% |

| Purity (post-recrystallization) | ≥98% |

This method is favored for its simplicity and high reproducibility, making it suitable for laboratory-scale production. However, the corrosiveness of HI and its susceptibility to oxidation necessitate inert atmospheres or stabilizers like hypophosphorous acid (H₃PO₂).

Alternative Reductive Amination Method

An adaptation of the ammonium iodide synthesis patent, this approach replaces ammonia with n-butylamine and employs hydrazine hydrate (N₂H₄·H₂O) as a reducing agent to mitigate iodine (I₂) formation. The reaction mechanism involves two stages:

-

Iodine Dissolution:

-

Reductive Amination:

Key Steps and Optimization

-

Iodine-to-Water Ratio: A molar ratio of 1:2.8–7.1 ensures complete iodine dissolution while avoiding excess water, which complicates drying.

-

Hydrazine Hydrate: A 1.0–1.2:1 molar ratio relative to iodine quenches residual I₂, preventing product contamination.

-

Vacuum Evaporation: Post-reaction filtration and evaporation at 75–90°C under 0.08 MPa yield crystalline products with 99.3–99.4% purity.

Table 2: Scalable Synthesis via Reductive Amination (Patent Adaptation)

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| I₂ (g) | 51.27 | 51.27 | 51.27 |

| H₂O (g) | 50.44 | 89.17 | 127.91 |

| N₂H₄·H₂O (g) | 7.53 | 6.90 | 6.27 |

| Reaction time (min) | 10 | 7.5 | 5 |

| Evaporation temperature (°C) | 90 | 82 | 75 |

| Final purity (%) | 99.32 | 99.35 | 99.37 |

This method eliminates the need for pre-formed HI, reducing costs and handling risks. However, hydrazine’s toxicity requires stringent safety protocols.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to synthesize this compound without solvents. Solid-state reactions between n-butylamine and ammonium iodide (NH₄I) or iodine (I₂) proceed via:

Advantages and Limitations

-

Efficiency: Reactions complete within 30–60 minutes at 25°C.

-

Yield: 78–85%, lower than solution-phase methods due to incomplete mixing.

While environmentally friendly, this method remains experimental and lacks scalability data.

Characterization and Quality Control

This compound is validated using:

-

X-ray Diffraction (XRD): Confirms crystallinity and phase purity.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O, δ ppm): 0.92 (t, 3H), 1.35 (m, 2H), 1.59 (m, 2H), 2.95 (t, 2H), 3.15 (s, 3H).

-

Thermogravimetric Analysis (TGA): Decomposition onset at 173°C, consistent with literature.

Applications in Perovskite Materials

This compound’s role in 2D/3D perovskite heterostructures is well-documented:

-

Film Smoothing: Reduces 3D perovskite grain size, lowering surface roughness from 15.2 nm to 2.8 nm.

-

Stability Enhancement: BA⁺ cations form moisture-resistant barriers, extending LED operational lifetimes by 3×.

-

Charge Transport: Layered perovskites exhibit efficient exciton dissociation (90% quantum yield) due to edge-state conduction .

Chemical Reactions Analysis

Types of Reactions

Butyl ammonium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form butyl ammonium nitrate or reduction to form butylamine.

Complex Formation: It can form complexes with metal ions, which are useful in various catalytic processes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents such as acetone or ethanol.

Oxidation: Reagents such as nitric acid or hydrogen peroxide are used under controlled temperature conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include various butyl-substituted ammonium salts.

Oxidation: Products include butyl ammonium nitrate.

Reduction: Products include butylamine.

Scientific Research Applications

Perovskite Solar Cells (PSCs)

Efficiency Improvement

BAI is primarily used as an additive in the fabrication of perovskite solar cells. It has been shown to improve the efficiency and stability of these devices significantly. For instance, studies indicate that incorporating BAI into perovskite precursor solutions can enhance the power conversion efficiency (PCE) of PSCs up to 20.67% while maintaining excellent humidity stability, retaining about 80% of its original PCE after 60 days under ambient conditions .

Morphological Control

The incorporation of BAI facilitates better control over the crystallization process of perovskites, leading to improved film morphology. This results in reduced grain boundaries and defects, which are critical for enhancing charge transport and minimizing non-radiative recombination losses . The steric hindrance provided by BAI helps prevent excessive grain growth, thereby optimizing the size and distribution of perovskite grains .

Light-Emitting Diodes (LEDs)

Layered Perovskite Structures

In LED applications, BAI is instrumental in forming layered perovskite structures known as Ruddlesden–Popper phases. These structures exhibit superior photoluminescence properties compared to traditional 3D perovskites, making them ideal for efficient light-emitting devices . The use of BAI in these applications not only enhances the luminescent efficiency but also improves operational stability under varying environmental conditions.

Surface Passivation

Defect Mitigation

One of the critical roles of BAI is its ability to passivate surface defects in perovskite films. By reducing these defects, BAI enhances the overall performance and longevity of solar cells and LEDs. This passivation effect is particularly important for maintaining device efficiency over time, especially in environments with high humidity or temperature fluctuations .

Case Studies

Mechanism of Action

The mechanism by which butyl ammonium iodide exerts its effects in perovskite solar cells involves the passivation of surface defects and the enhancement of crystal quality. The butyl ammonium cation acts as a spacer, reducing non-radiative recombination and improving charge carrier mobility. This leads to increased efficiency and stability of the perovskite material.

Comparison with Similar Compounds

Alkyl Chain Length Variants: Triethylmethyl (TEMA), Tripropylmethyl (TPMA), and Tri-n-butylmethyl (TBuMA) Ammonium Iodides

These QACs differ in alkyl chain length, significantly impacting their physicochemical and biological behaviors:

| Property | TEMA (C₆H₁₆IN) | TPMA (C₉H₂₂IN) | TBuMA (C₁₂H₂₈IN) | Butyl Ammonium Iodide (Hypothetical Mono-Butyl) |

|---|---|---|---|---|

| Molecular Weight | 229.11 g/mol | 271.19 g/mol | 313.28 g/mol | ~200 g/mol (estimated) |

| Lipophilicity | Low | Moderate | High | Moderate (depends on substitution) |

| Biliary Excretion | Fast | Intermediate | Slow | Not studied |

| Applications | Hepatic models | Hepatic models | Hepatic models | Limited data |

Key Findings :

Tetrabutylammonium Iodide (TBAI) vs. This compound

TBAI (C₁₆H₃₆IN), a tetra-substituted variant, is functionally distinct from mono- or tri-substituted butyl ammonium iodides:

Functional Contrasts :

- Solar Cells : TBAI enhances hole transport in perovskite layers, achieving higher current density (e.g., ~20 mA/cm² in TBAI-modified cells vs. ~18 mA/cm² in reference cells) .

- Catalysis: TBAI’s bulky structure enables efficient ion-pairing in biphasic reactions, whereas mono-butyl variants may lack this steric advantage .

Comparison with Functionally Similar Ammonium Salts

Tetrabutylammonium Hydrogen Sulphate (TBAHS) vs. TBAI

Both are ion-pairing reagents in reverse-phase HPLC but differ in selectivity:

| Property | TBAI (C₁₆H₃₆IN) | TBAHS (C₁₆H₃₇NO₄S) |

|---|---|---|

| Counterion | I⁻ (polarizable) | HSO₄⁻ (strongly acidic) |

| HPLC Use | Separates polar anions | Separates cations or neutral species |

| Stability | Sensitive to light | Stable under acidic conditions |

Mechanistic Insight :

Ammonium Iodide Derivatives in Toxicity Studies

A structurally complex QAC, (4-(2-oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide (C₁₁H₁₉IN₂O), exhibits acute toxicity (LD₅₀ = 270 µg/kg in mice via IV) . This highlights that:

- Substituent Effects : Heterocyclic or unsaturated groups increase toxicity compared to simple alkyl chains.

- This compound: No toxicity data are available, but simpler alkyl variants (e.g., TBAI) are generally regarded as low-risk in industrial settings .

Q & A

Q. What are the recommended methods for synthesizing and characterizing butyl ammonium iodide (BAI) in the laboratory?

- Methodological Answer : BAI is synthesized by reacting hydroiodic acid (HI) with ammonium hydroxide (NH₄OH) under controlled conditions: Post-synthesis, characterization includes:

Q. How should this compound be stored to prevent decomposition during experimental use?

- Methodological Answer : BAI decomposes upon exposure to light and air, releasing iodine (evidenced by yellow/brown discoloration). Recommended protocols:

Q. What spectroscopic or chromatographic techniques are optimal for assessing the purity of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How does the concentration of this compound in redox electrolytes influence charge transport properties in perovskite solar cells?

- Methodological Answer : In iodide/triiodide (I⁻/I₃⁻) redox systems:

- Optimization : Vary TBAI (tetrabutylammonium iodide) concentrations (e.g., 0.1–0.5 M) in acetonitrile-based electrolytes. Measure current-voltage (I-V) curves to assess fill factor (FF) and open-circuit voltage (Voc) .

- Impedance spectroscopy reveals charge-transfer resistance at the electrode-electrolyte interface .

- Higher TBAI concentrations (>0.4 M) may reduce ion mobility due to increased viscosity .

Q. What mechanisms explain the role of this compound as a phase-directing agent in two-dimensional perovskite crystallization?

- Methodological Answer : BAI facilitates layered perovskite formation via:

- Steric effects : The bulky butyl group templates crystal growth along the [100] axis, favoring 2D structures .

- Coordination with PbI₂ : BAI’s ammonium group binds to Pb²⁺, while iodide fills halide vacancies.

- Additive screening : Compare BAI with phenethylammonium iodide (PEAI) using grazing-incidence XRD (GI-XRD) to map crystallographic orientation .

Q. How can researchers resolve contradictory findings in photovoltaic performance when using this compound versus other ammonium salts?

- Methodological Answer :

- Controlled variable testing : Compare TBAI, TBAB (tetrabutylammonium bromide), and PEAI under identical light-soaking conditions .

- Defect analysis : Use photoluminescence (PL) spectroscopy to quantify trap states in perovskites .

- Statistical validation : Apply multivariate ANOVA to isolate additive-specific effects from batch variability .

Q. What advanced statistical methods are suitable for analyzing variability in iodide ion quantification across different analytical platforms?

- Methodological Answer :

Q. What experimental parameters control the catalytic efficiency of this compound in CO₂ conversion to cyclic carbonates?

- Methodological Answer :

- Pressure-temperature optimization : Screen CO₂ pressure (1–10 bar) and temperature (60–120°C) in batch reactors .

- Co-catalyst synergy : Pair BAI with Lewis acids (e.g., ZnBr₂) to enhance epoxide activation. Monitor yields via GC-FID .

- Kinetic studies : Use in-situ FT-IR to track carbonate formation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.